molecular formula C14H19N3O B11731880 N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11731880
M. Wt: 245.32 g/mol
InChI Key: NFDUBLAYURVCSF-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound with a complex structure that includes an ethoxyphenyl group, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 4-ethoxybenzyl chloride with 1,4-dimethyl-1H-pyrazol-3-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its specific structural features, such as the combination of an ethoxyphenyl group with a pyrazole ring and an amine group.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C14H19N3O/c1-4-18-13-7-5-12(6-8-13)9-15-14-11(2)10-17(3)16-14/h5-8,10H,4,9H2,1-3H3,(H,15,16)

InChI Key

NFDUBLAYURVCSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=NN(C=C2C)C

Origin of Product

United States

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